molecular formula C14H14F3N3OS B2876811 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1396861-97-4

4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2876811
CAS No.: 1396861-97-4
M. Wt: 329.34
InChI Key: ALFZXQIDJMIXTN-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl chain to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6, while the thiophene ring bears a methyl substituent at position 2. Such hybrid molecules are often explored in medicinal chemistry for their affinity toward enzymes or receptors, particularly in oncology and infectious diseases .

Synthesis routes for analogous compounds (e.g., 4-aminothiophene derivatives) involve cyclization of precursors like N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with halogenated reagents (e.g., chloroacetone), suggesting similar strategies for constructing the thiophene-carboxamide scaffold . The trifluoromethylpyrimidine component may be synthesized via nucleophilic substitution or cross-coupling reactions, as seen in related antineoplastic agents like nilotinib .

Properties

IUPAC Name

4-methyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c1-8-5-10(22-7-8)13(21)18-4-3-12-19-9(2)6-11(20-12)14(15,16)17/h5-7H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFZXQIDJMIXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=CS2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide is a novel derivative that combines a thiophene moiety with a pyrimidine structure, known for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-tumor, and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C16H18F3N3O
  • Molecular Weight : 341.31 g/mol
  • IUPAC Name : 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties. Research indicates that derivatives similar to the compound exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

  • Mechanism of Action :
    • The presence of methyl and trifluoromethyl groups enhances the anti-inflammatory effects by modulating the activity of inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that these compounds can significantly reduce the expression of these cytokines in activated macrophages .
  • Case Study :
    • A study demonstrated that a related thiophene derivative reduced inflammation by over 60% in animal models when administered at a dose of 20 mg/kg. This effect was attributed to the compound's ability to inhibit mast cell degranulation and subsequent cytokine release .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Thiophene derivatives have been evaluated against various cancer cell lines.

  • Research Findings :
    • A study on N-substituted thiophene derivatives showed promising results against human liver (HepG-2) and colon cancer cell lines, with IC50 values indicating effective cytotoxicity . The mechanism involves apoptosis induction through mitochondrial pathways.
CompoundCell LineIC50 (µM)
Thiophene Derivative AHepG-215
Thiophene Derivative BColon20

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been explored, with several studies highlighting their effectiveness against various bacterial strains.

  • In Vitro Studies :
    • Compounds similar to the target molecule have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Summary of Findings

The biological activities of 4-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide are promising, particularly in the realms of anti-inflammatory, antitumor, and antibacterial effects. The structural characteristics contribute significantly to its pharmacological potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nilotinib (CAS 641571-10-0)

Structure : Benzamide core linked to a pyrimidine ring via a methylimidazole group; pyrimidine is substituted with trifluoromethyl and pyridinyl groups.
Key Differences :

  • Core Heterocycle : Nilotinib uses a benzamide scaffold, whereas the target compound employs thiophene-2-carboxamide. Thiophene’s smaller size and sulfur atom may alter solubility and binding kinetics.
  • Biological Activity: Nilotinib is a Bcr-Abl tyrosine kinase inhibitor (antineoplastic), suggesting the target compound’s pyrimidine-thiophene hybrid could similarly target kinase pathways .
Patent Derivatives: Thiophene-2-carboxamide Analogues

Examples :

  • N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide () Key Differences:
  • Backbone: The patent compound integrates a quinoline-piperidine system, adding rigidity and bulk compared to the target compound’s simpler ethyl-linked pyrimidine.
  • Substituents: The quinoline’s cyano and tetrahydrofuran-oxy groups may enhance membrane permeability but reduce metabolic stability relative to the target’s methyl/CF₃ groups.
Thiazolecarboxamide Derivatives ()

Example :

  • N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide Key Differences:
  • Heterocycle : Thiazole (nitrogen-sulfur ring) vs. thiophene (sulfur-only ring). Thiazole’s nitrogen enables stronger hydrogen bonding but may reduce lipophilicity.
  • Substituents : The hydroxyethylpiperazine group improves solubility, whereas the target compound relies on ethyl linkage for conformational flexibility.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thiophene-2-carboxamide 4-methyl, CF₃-pyrimidine, ethyl linker Not reported Hypothesized kinase inhibition
Nilotinib Benzamide Trifluoromethyl, pyridinyl, imidazole 529.52 Bcr-Abl inhibitor (antineoplastic)
Patent Thiophene-carboxamide () Thiophene-2-carboxamide Quinoline-piperidine, tetrahydrofuran-oxy Not reported Not reported
Thiazolecarboxamide () Thiazole-5-carboxamide Hydroxyethylpiperazine, chloro-methylphenyl Not reported Not reported

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-aminothiophenes (e.g., cyclization with halogenated reagents), but the trifluoromethylpyrimidine component may require specialized fluorination steps .
  • Structure-Activity Relationships (SAR) :
    • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, critical for target binding .
    • Thiophene’s sulfur atom may confer unique pharmacokinetic profiles compared to benzamide or thiazole analogs .
  • Crystallography : SHELX programs () are widely used for resolving such structures, aiding in conformational analysis and docking studies .

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